![molecular formula C14H11BrFNO B2738500 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1232820-55-1](/img/structure/B2738500.png)
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecule has an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule in the two polymorphs was found to be significantly different, with dihedral angles (Φ) between the two aromatic rings for the previously publishedorange' polymorph of Φ = 1.8 (2)° at 120K, while the new yellow’ polymorph had Φ = 45.6 (1)° at 150K . Physical And Chemical Properties Analysis
The compound has a density of 1.41±0.1 g/cm3 . It also displays some degree of thermochromism, with the color changing based on temperature .Scientific Research Applications
Chemosensors for Metal Ions Detection
The application of bromoaniline-based Schiff base chemosensors, including variants similar to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, in the selective and notable detection of Cu2+ and Zn2+ ions, has been demonstrated. These chemosensors form complexes with metal ions, showcasing their potential in constructing molecular memory devices due to their multisensoric properties. Their DNA- and human serum albumin (HSA)-binding efficacies further highlight their versatility in biological and chemical sensing applications (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
Synthesis and characterization of metal complexes with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and their structural analyses through X-ray diffraction have been conducted. These studies provide insights into the compounds' geometries and the thermal degradation processes of such Schiff base complexes, indicating their potential in materials science and coordination chemistry (Takjoo et al., 2013).
Quantum Chemical Studies
Density functional theory (DFT) calculations have been employed to investigate the molecular structure, electrostatic potential, atomic charges, and molecular orbital energies of compounds similar to the one . These studies shed light on the compounds' potential as multidentate ligands capable of forming metal complexes with various coordination geometries, which is crucial for developing new materials with desired electronic properties (Tanak, 2019).
Corrosion Inhibition
The effectiveness of imines, including structures related to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, as corrosion inhibitors for mild steel in hydrochloric acid solution has been studied. These compounds exhibit mixed-type inhibition behavior, suggesting their potential application in corrosion prevention strategies in industrial settings (Shanbhag et al., 2007).
Polymer Synthesis and Characterization
Research into the synthesis and characterization of chelate polymers containing etheric diphenyl ring backbones, utilizing Schiff base compounds as monomers, has highlighted the polymers' thermal, optical, electrochemical, and morphological properties. These findings underscore the potential of such materials in advanced technological applications, including optoelectronics and molecular electronics (Kaya & Aydın, 2011).
properties
IUPAC Name |
4-bromo-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHDESVHRJJVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

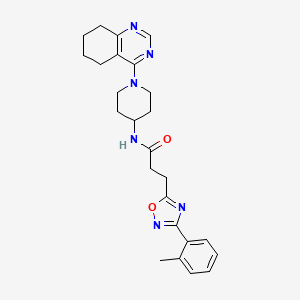
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
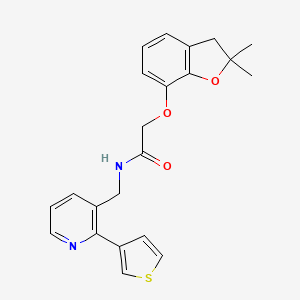
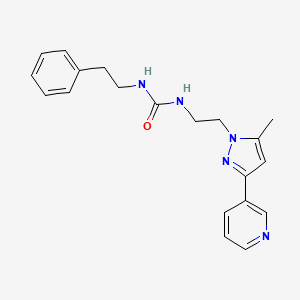
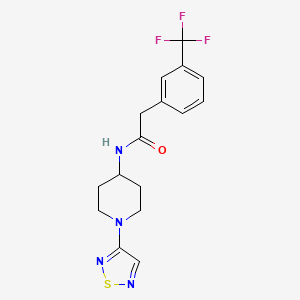
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)
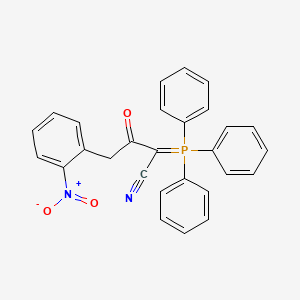
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
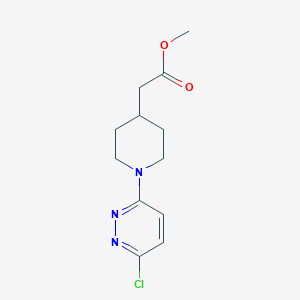
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
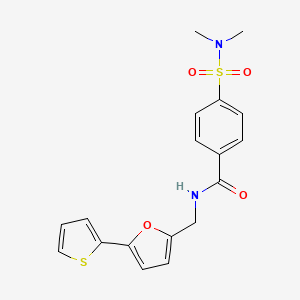
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)